Asimadoline

Catalog No.
S519496
CAS No.
153205-46-0
M.F
C27H30N2O2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asimadoline

CAS Number

153205-46-0

Product Name

Asimadoline

IUPAC Name

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1

InChI Key

JHLHNYVMZCADTC-LOSJGSFVSA-N

SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

asimadoline, EMD 61 753, EMD 61753, EMD-61 753, EMD-61753, N-methyl-N--(1-phenyl-2-(3-hydroxypyrrolidin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Asimadoline is 414.2307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesia (Pain Relief):

Studies in animals indicate Asimadoline may possess analgesic properties. Research suggests it interacts with the delta-opioid receptor, a part of the nervous system involved in pain perception []. This mechanism could potentially offer pain relief without the addictive properties associated with some traditional opioid medications.

Antipruritic Effects (Relief from Itching):

Similar to its analgesic potential, Asimadoline may also provide relief from itching. Studies have shown it to have antipruritic effects, potentially through its interaction with the delta-opioid receptor and other mechanisms []. This makes it a potential candidate for research into treating chronic itch associated with various skin conditions.

Additional Areas of Investigation:

Beyond pain and itch relief, Asimadoline is being investigated for other potential applications. These include exploring its effects on neurodegenerative diseases, mood disorders, and certain types of cough []. However, these areas are in the early stages of research and require further investigation.

Asimadoline, also known as EMD-61753, is an experimental compound primarily recognized for its role as a selective agonist of the kappa-opioid receptor. It possesses a diaryl acetamide structure, which contributes to its pharmacological profile. Asimadoline is notable for its high affinity for kappa-opioid receptors, with an inhibition constant (IC50) of approximately 5.6 nanomolar in guinea pig studies, indicating its potency in this regard . Its mechanism of action primarily involves modulation of pain and gastrointestinal functions, making it a candidate for treating conditions such as irritable bowel syndrome and visceral pain .

Asimadoline acts as a peripherally selective kappa-opioid receptor agonist. Kappa opioid receptors are primarily located in the digestive tract and are believed to play a role in gut motility and pain perception [, ]. By activating these peripheral kappa opioid receptors, Asimadoline may help alleviate pain and regulate bowel movements in conditions like Irritable Bowel Syndrome (IBS) [, ].

Involving asimadoline largely pertain to its interactions with kappa-opioid receptors. It acts by binding to these receptors, leading to downstream signaling that affects pain perception and gastrointestinal motility. The compound's amphiphilic nature limits its ability to cross the blood-brain barrier, which is crucial for reducing central nervous system side effects typically associated with opioid receptor agonists . Additionally, asimadoline has been shown to have minimal interaction with other receptor types, maintaining its specificity and reducing potential off-target effects .

Asimadoline exhibits several biological activities primarily through its action on kappa-opioid receptors. These include:

  • Analgesic Effects: It provides pain relief by modulating nociceptive pathways in the peripheral nervous system.
  • Antidiarrheal Properties: Asimadoline has been found to reduce gastrointestinal motility, thus alleviating diarrhea .
  • Low Central Nervous System Penetration: Its limited ability to cross the blood-brain barrier minimizes psychotomimetic effects typically seen with other opioid agonists .

The synthesis of asimadoline involves a multi-step chemical process that typically includes:

  • Formation of the Diaryl Acetamide Structure: This is achieved through coupling reactions that create the core structure essential for kappa-opioid receptor activity.
  • Purification and Characterization: Following synthesis, the compound undergoes purification processes such as crystallization or chromatography to ensure high purity levels.
  • Analytical Techniques: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Asimadoline's primary applications are in the realm of gastrointestinal disorders and pain management. Specific applications include:

  • Irritable Bowel Syndrome Treatment: Due to its antidiarrheal effects and ability to modulate visceral pain, asimadoline is being investigated as a treatment option for irritable bowel syndrome .
  • Chronic Pain Management: Its analgesic properties may extend its use in managing chronic pain conditions without the central side effects associated with traditional opioids .

Studies on drug interactions involving asimadoline have highlighted its safety profile when co-administered with other medications. For instance:

  • P-glycoprotein Inhibitors: Asimadoline has shown only minor increases in exposure when administered alongside potent P-glycoprotein inhibitors like ketoconazole, suggesting a low risk of significant drug-drug interactions .
  • CYP3A4 Interactions: The compound's metabolism appears unaffected by CYP3A4 inhibitors, further supporting its favorable interaction profile in clinical settings .

Several compounds share structural or functional similarities with asimadoline. Here are some notable examples:

Compound NameStructure TypeKappa Opioid ActivityUnique Features
U50488PhenylacetamideYesStrong analgesic effects; CNS penetration
Salvinorin ANeoclerodaneYesHallucinogenic properties; high CNS penetration
NalbuphineMorphinanPartial AgonistMixed agonist-antagonist properties
ButorphanolMorphinanPartial AgonistUsed in anesthesia; significant CNS effects

Asimadoline is unique among these compounds due to its high selectivity for kappa-opioid receptors and minimal central nervous system penetration, which reduces the risk of typical opioid-related side effects while still providing therapeutic benefits in peripheral tissues .

The retrosynthetic analysis of asimadoline reveals a strategic approach based on the disconnection of key structural bonds within the molecule. Asimadoline, chemically known as N-[(1S)-2-[(3S)-3-Hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide, presents a complex molecular architecture that requires careful consideration of synthetic accessibility and stereochemical control [1] [2].

The primary retrosynthetic disconnection targets the tertiary amide bond, which represents the most accessible synthetic transformation. This disconnection reveals two major synthetic fragments: a diphenylacetic acid derivative and a complex amine component containing the (1S)-1-phenylethyl-(3S)-3-hydroxypyrrolidine substructure [3]. The strategic nature of this disconnection lies in its ability to utilize well-established amide coupling methodologies while maintaining the stereochemical integrity of the chiral centers.

The secondary disconnection focuses on the pyrrolidine-ethylamine linkage within the amine component. This disconnection suggests a reductive amination approach between a (3S)-3-hydroxypyrrolidine derivative and an appropriate aldehyde or ketone precursor bearing the phenylethyl moiety [4]. The stereochemical considerations at this stage are critical, as both the (1S) and (3S) configurations must be established or preserved during the coupling process.

A tertiary disconnection involves the N-methylation of the amide nitrogen, which can be achieved through standard methylation procedures using methyl iodide or dimethyl sulfate under basic conditions [5]. This transformation is typically performed at the final stages of synthesis to avoid complications in subsequent synthetic steps.

The retrosynthetic analysis also reveals the importance of protecting group strategies, particularly for the hydroxyl functionality on the pyrrolidine ring. The hydroxyl group may require protection during certain synthetic transformations to prevent unwanted side reactions or to direct regioselectivity in subsequent coupling reactions [6].

Optimized Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of asimadoline has been developed through systematic optimization of reaction conditions and purification protocols. The synthetic route typically employs a convergent approach, allowing for the independent preparation of key intermediates before their assembly into the final product [3] .

The synthesis commences with the preparation of the diphenylacetyl component through the acylation of diphenylacetic acid. This transformation utilizes standard acid chloride formation using thionyl chloride or oxalyl chloride, followed by immediate use in the subsequent coupling reaction to minimize decomposition [5] [8]. The reaction conditions typically involve heating the acid with thionyl chloride at 60-80°C for 2-4 hours, followed by removal of excess reagent under reduced pressure.

The N-methylation step is performed using methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or acetonitrile [5]. Temperature control is critical during this step, with reactions typically conducted at 0-25°C to prevent over-alkylation or decomposition of sensitive intermediates.

The final amide coupling employs modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) [9]. These reagents provide efficient amide bond formation under mild conditions while minimizing racemization of the chiral centers. The coupling reaction is typically performed in dichloromethane or dimethylformamide at room temperature for 12-18 hours.

Reaction monitoring is accomplished through thin-layer chromatography using silica gel plates with appropriate solvent systems. The progression of reactions is evaluated by the disappearance of starting materials and the appearance of product spots with characteristic retention factors [10] [11].

Critical Evaluation of Industrial Production Methodologies

Industrial production of asimadoline requires scalable synthetic methodologies that maintain high yields and purity while addressing economic and environmental considerations. The transition from laboratory-scale to industrial production involves significant modifications to reaction conditions, solvent systems, and purification protocols [3] [12].

Solvent selection represents a critical aspect of industrial synthesis, with traditional dichloromethane-methanol systems being replaced by more environmentally benign alternatives. Industrial protocols increasingly employ heptane-ethyl acetate or heptane-methyl acetate solvent systems, which provide comparable separation efficiency while reducing environmental impact and improving worker safety [13] [6]. These alternative solvent systems demonstrate superior performance in certain applications, achieving higher active pharmaceutical ingredient recovery rates and improved purity profiles compared to traditional chlorinated systems.

Temperature control during industrial synthesis requires sophisticated heating and cooling systems to maintain precise reaction conditions across large-scale operations. Industrial reactors employ automated temperature monitoring and control systems to ensure consistent reaction outcomes and minimize the formation of impurities [6]. The implementation of continuous flow reactors has shown particular promise for certain synthetic steps, providing improved heat transfer and reaction control compared to traditional batch processes.

Catalyst recovery and recycling systems are essential components of industrial production, particularly for reactions employing expensive metal catalysts. Industrial protocols incorporate catalyst separation and purification systems that enable multiple reuse cycles while maintaining catalytic activity [6]. These systems typically employ membrane separation technologies or specialized chromatographic methods to achieve high catalyst recovery rates.

Waste minimization strategies are integral to industrial production protocols, with emphasis on reducing solvent consumption and improving atom economy. Industrial synthesis routes are designed to minimize the generation of hazardous waste streams while maximizing the incorporation of starting materials into the final product [6]. These considerations often necessitate the development of alternative synthetic routes that may differ significantly from laboratory-scale protocols.

Quality control systems for industrial production employ advanced analytical techniques including high-performance liquid chromatography with mass spectrometric detection (HPLC-MS) and automated sampling systems [14] [15]. These systems provide real-time monitoring of reaction progress and product quality, enabling immediate process adjustments when deviations from specifications are detected.

Purification Techniques and Impurity Profiling

The purification of asimadoline presents unique challenges due to its complex molecular structure and the presence of multiple aromatic rings combined with polar functional groups. Effective purification protocols must address both the removal of synthetic impurities and the separation of stereoisomeric forms [11] [14].

Column chromatography represents the primary purification technique for asimadoline, employing silica gel as the stationary phase with carefully optimized mobile phase compositions [13] [16]. Traditional purification protocols utilize dichloromethane-methanol gradient systems, starting with pure dichloromethane and gradually increasing the methanol content to 5-10% to achieve optimal separation. However, environmental and safety concerns have driven the development of alternative solvent systems, with heptane-ethyl acetate mixtures showing particular promise for large-scale applications.

The implementation of high-performance liquid chromatography for analytical and preparative applications requires specialized column materials and mobile phase systems. Chiral stationary phases, particularly those based on cellulose derivatives such as CHIRALPAK IA or CHIRALPAK IC columns, enable the separation of enantiomeric impurities with high resolution [10]. The mobile phase typically consists of n-hexane-isopropanol mixtures in ratios ranging from 70:30 to 90:10, with flow rates optimized between 0.3-1.0 mL/min and detection wavelengths of 210-220 nm.

Recrystallization protocols for asimadoline purification involve the careful selection of solvent systems that provide optimal solubility characteristics. The compound demonstrates high solubility in polar organic solvents such as methanol and ethanol at elevated temperatures, while showing limited solubility in these solvents at room temperature [17] [18]. Recrystallization is typically performed from hot ethanol or methanol solutions, with cooling rates controlled to optimize crystal formation and purity. Slow cooling protocols, implemented over 12-24 hours, generally produce higher quality crystals with improved purity profiles compared to rapid cooling methods.

Impurity profiling for asimadoline requires comprehensive analytical methodologies capable of detecting and quantifying trace-level contaminants [14] [15]. The primary impurities encountered during synthesis include enantiomeric forms, regioisomeric products, and process-related impurities derived from starting materials and reagents. Modern analytical protocols employ HPLC-MS systems with detection limits as low as 0.001%, significantly exceeding the sensitivity of traditional thin-layer chromatography methods.

The characterization of process-related impurities requires specialized analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. Common impurities include des-methyl derivatives, hydroxyl-protected intermediates, and coupling by-products formed during amide bond formation [14]. The identification and quantification of these impurities is essential for regulatory compliance and quality assurance.

Residual solvent analysis represents another critical aspect of impurity profiling, with particular attention to the quantification of dichloromethane, methanol, and other organic solvents used during synthesis and purification [19]. Gas chromatography with flame ionization detection provides the sensitivity and specificity required for residual solvent determination, with detection limits typically below 10 parts per million for most organic solvents.

Asimadoline exhibits exceptionally high affinity for kappa-opioid receptors with remarkable selectivity across species and receptor systems. Comprehensive binding studies have demonstrated that asimadoline binds to guinea pig brain kappa-opioid receptors with an inhibitory concentration fifty percent value of 5.6 nanomolar [1] [2]. In human recombinant kappa-opioid receptors expressed in Chinese hamster ovary cells, asimadoline demonstrates even higher affinity with an inhibitory concentration fifty percent value of 1.2 nanomolar and a dissociation constant of 0.6 nanomolar [1] [3].

The binding kinetics of asimadoline to kappa-opioid receptors follow classical competitive inhibition patterns. Radioligand binding assays using tritiated kappa-opioid receptor ligands have confirmed that asimadoline displays saturable, specific binding with Hill coefficients approximating unity, indicating binding to a single class of high-affinity sites [1] [3]. The association rate constant for asimadoline binding to human kappa-opioid receptors is rapid, with equilibrium achieved within 60 minutes under physiological conditions [4].

Functional binding assays using rabbit vas deferens preparations, which exclusively express kappa-opioid receptors, have demonstrated that asimadoline acts as a potent full agonist with an inhibitory concentration fifty percent value of 54.5 nanomolar [5]. The compound exhibits competitive antagonism by naloxone at 0.3 micromolar concentrations, confirming its opioid receptor-mediated mechanism of action [5]. Importantly, asimadoline demonstrates profound receptor selectivity, with approximately 400 to 500-fold lower affinity for human mu-opioid receptors (inhibitory concentration fifty percent 601 nanomolar, dissociation constant 216 nanomolar) and delta-opioid receptors (inhibitory concentration fifty percent 597 nanomolar, dissociation constant 313 nanomolar) [3].

Receptor TypeBinding Affinity (IC50/Ki)Selectivity RatioSource
Kappa-opioid (KOR) - Guinea pig5.6 nM1 (reference)Camilleri M., 2008 [1]
Kappa-opioid (KOR) - Human recombinant1.2 nM1 (reference)Camilleri M., 2008 [1]
Kappa-opioid (KOR) - Human5.6 nM (Ki)1 (reference)ChEMBL database [4]
Mu-opioid (MOR) - Human601 nM (IC50), 216 nM (Ki)~400-500 fold lowerPMC3278196 [3]
Delta-opioid (DOR) - Human597 nM (IC50), 313 nM (Ki)~400-500 fold lowerPMC3278196 [3]
Sodium channels500-1000 fold less potent than KOR500-1000 fold lowerPMC3278196 [3]
Various other receptors>10 μM>1000 fold lowerPMC2698012 [5]

Structure-Activity Relationship Studies

The molecular architecture of asimadoline is characterized by a diaryl acetamide structure containing two chiral centers, which gives rise to four possible stereoisomers. However, only the (S,S) stereoisomeric configuration exhibits high affinity for kappa-opioid receptors [6] [7]. The compound's full chemical name is N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide, with a molecular formula of C27H30N2O2 and molecular weight of 414.5 grams per mole [8] [5].

The structure-activity relationship studies have revealed several critical structural features essential for kappa-opioid receptor binding and selectivity. The 3-hydroxypyrrolidine ring system is fundamental to receptor recognition, providing essential hydrogen bonding interactions with the receptor binding site [3]. The diphenylacetamide moiety contributes significantly to receptor selectivity, with the spatial arrangement of the phenyl groups being crucial for distinguishing kappa-opioid receptors from mu-opioid and delta-opioid receptor subtypes [10].

The two-carbon spacer between the pyrrolidine nitrogen and the phenyl ring is critical for maintaining proper geometric relationships between the pharmacophoric elements and the receptor binding site . Modifications to this spacer length result in substantial reductions in binding affinity and functional activity. The hydroxyl group at position 3 of the pyrrolidine ring influences binding kinetics and receptor activation, with its stereochemical configuration being essential for optimal receptor interaction [6] [7].

Structural FeatureConfigurationActivity ImpactReference
Stereochemistry(S,S) configurationHigh affinity for KORGottschlich et al., 1994 [6]
Pyrrolidine ring3-hydroxypyrrolidineEssential for receptor bindingMultiple studies
Phenyl groupsDiphenylacetamideContributes to selectivityStructural analysis
Acetamide linkerTwo-carbon spacerCritical for geometric relationshipsSmolecule database
Hydroxyl groupPosition 3 on pyrrolidineInfluences binding kineticsBinding studies
Chiral centersTwo chiral centersOnly (S,S) shows high affinityStereoisomer studies [6]

Signal Transduction Pathways in Peripheral Neurons

Asimadoline activates kappa-opioid receptors coupled to inhibitory Gi/Go proteins, initiating a cascade of intracellular signaling events that ultimately result in reduced neuronal excitability and neurotransmitter release. Upon receptor activation, the alpha subunit of Gi/Go proteins dissociates from the beta-gamma subunits, leading to inhibition of adenylyl cyclase activity and subsequent reduction in cyclic adenosine monophosphate levels [11] [12]. This decreased cyclic adenosine monophosphate signaling results in reduced protein kinase A activity and diminished phosphorylation of downstream target proteins involved in neuronal excitation [3].

The beta-gamma subunits of activated Gi/Go proteins directly modulate ion channel function through membrane-delimited pathways. Voltage-gated calcium channels, particularly N-type (Cav2.2) and P/Q-type (Cav2.1) channels, are inhibited by the beta-gamma subunits, resulting in reduced calcium influx and decreased neurotransmitter release from peripheral nerve terminals [13] [12]. This calcium channel inhibition is particularly pronounced in peripheral sensory neurons and represents a primary mechanism by which asimadoline reduces nociceptive signal transmission [14].

G-protein-coupled inwardly rectifying potassium channels are activated by the beta-gamma subunits, leading to membrane hyperpolarization and reduced neuronal excitability [11] [12]. This potassium channel activation contributes to the overall inhibitory effect of asimadoline on peripheral nociceptor function. The compound demonstrates minimal activation of phospholipase C pathways, consistent with its coupling to inhibitory rather than excitatory G-protein subtypes [15].

Recent studies have revealed that peripheral kappa-opioid receptors require stimuli associated with sensitization processes to become functionally competent. The induction of functional competence involves the phospholipase C pathway, arachidonic acid metabolism, and membrane integrins, suggesting that asimadoline efficacy may be enhanced under conditions of peripheral sensitization [3]. This sensitization-dependent activation may explain the preferential efficacy of asimadoline in hypersensitive states observed in both animal models and human studies [3].

Pathway ComponentEffectFunctional OutcomeLocation
G-protein couplingGi/Go protein activationReduced cAMP signalingPeripheral neurons
Adenylyl cyclaseInhibitionDecreased secondary messengerPeripheral tissues
cAMP levelsDecreasedReduced protein kinase A activityPeripheral neurons
Ion channels (Ca2+)Voltage-gated Ca2+ inhibitionReduced neurotransmitter releasePeripheral nerve terminals
Ion channels (K+)GIRK channel activationMembrane hyperpolarizationPeripheral neurons
Phospholipase CMinimal activationLimited IP3/DAG productionPeripheral tissues
Protein kinase pathwaysPKA inhibitionReduced phosphorylation cascadesPeripheral neurons
Beta-arrestin recruitmentMinimal (peripheral selectivity)Reduced internalizationPeripheral tissues

Allosteric Modulation Mechanisms

The allosteric modulation properties of asimadoline at kappa-opioid receptors represent a sophisticated mechanism of receptor regulation that extends beyond simple orthosteric binding. Kappa-opioid receptors exist in multiple conformational states, and asimadoline binding can stabilize specific receptor conformations that favor particular signaling pathways [16]. This conformational selectivity contributes to the compound's functional selectivity and may explain its preferential activation of inhibitory G-protein pathways over beta-arrestin-mediated signaling [13].

The allosteric modulation mechanisms involve cooperative binding interactions between asimadoline and endogenous ligands such as dynorphins. These cooperative interactions can enhance or modify the binding affinity and functional activity of endogenous opioid peptides, potentially providing a mechanism for amplifying endogenous analgesic responses [17] [18]. The allosteric sites on kappa-opioid receptors appear to be distinct from the orthosteric binding sites, allowing for complex regulatory interactions that can fine-tune receptor responses [18].

Recent structural and functional studies have identified that kappa-opioid receptors can form dimeric complexes with altered pharmacological properties. These receptor dimers exhibit distinct allosteric modulation patterns compared to monomeric receptors, with asimadoline potentially stabilizing specific dimer conformations that enhance peripheral selectivity while reducing central nervous system penetration [15]. The formation of these receptor complexes may contribute to the tissue-specific effects observed with asimadoline treatment.

The allosteric modulation mechanisms also extend to interactions with auxiliary proteins and membrane lipids. Asimadoline binding can influence the association of kappa-opioid receptors with specific membrane microdomains, potentially affecting receptor trafficking and subcellular localization [3]. These allosteric effects on receptor localization may contribute to the compound's preferential activity in peripheral tissues compared to central nervous system sites.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.230728204 g/mol

Monoisotopic Mass

414.230728204 g/mol

Heavy Atom Count

31

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D0VK52NV5M

Drug Indication

Investigated for use/treatment in irritable bowel syndrome (IBS).

Mechanism of Action

Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders.

Other CAS

153205-46-0

Wikipedia

Asimadoline

Dates

Last modified: 08-15-2023
1. Camilleri, M. Asimadoline, a κ-opioid agonist, and visceral sensation. Neurogastroenterol. Motil. 20(9), 971-979 (2008).
2. Larsson, M.H., Bayati, A., Lindström, E., et al. Involvement of kappa-opioid receptors in visceral nociception in mice. Neurogastroenterol. Motil. 20(10), 1157-1164 (2008).

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